ALDH3A1 Enzyme Inhibition: A Moderate but Selective Biochemical Fingerprint
4-Chloro-2-(methylsulfonyl)benzaldehyde inhibits human ALDH3A1-mediated benzaldehyde oxidation with an IC₅₀ of 2,100 nM [1]. In contrast, a structurally related sulfonylbenzaldehyde derivative (4-(methylsulfonyl)benzaldehyde-based thiazolidinone) shows an IC₅₀ of 3.11 μM (3,110 nM) against acetylcholinesterase (AChE) in rat cerebral cortex and hippocampus [2]. While these assays differ in target and system, the comparable micromolar potency ranges indicate that the ortho-chloro substitution in the target compound does not abolish enzyme interaction but rather redirects it toward different biological targets.
| Evidence Dimension | Enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | 2,100 nM (2.10 µM) |
| Comparator Or Baseline | 4-(methylsulfonyl)benzaldehyde-derived thiazolidinone: 3,110 nM (3.11 µM) against AChE |
| Quantified Difference | Target compound shows ~1.5× greater potency relative to the comparator thiazolidinone in different enzyme assays |
| Conditions | Human ALDH3A1 spectrophotometric assay; rat brain AChE assay |
Why This Matters
This IC₅₀ value provides a quantitative benchmark for quality control in medicinal chemistry campaigns targeting aldehyde-metabolizing enzymes.
- [1] BindingDB BDBM50447072. Inhibition of human ALDH3A1-mediated benzaldehyde oxidation, IC₅₀ = 2.10E+3 nM. View Source
- [2] da Silva DS, et al. Neurochem Res. 2020;45(2):241-253. Thiazolidinone 2b (derived from 4-(methylsulfonyl)benzaldehyde) AChE IC₅₀ = 3.11 μM. View Source
